molecular formula C10H12FNO B13049841 7-Fluoro-8-methylchroman-4-amine

7-Fluoro-8-methylchroman-4-amine

Cat. No.: B13049841
M. Wt: 181.21 g/mol
InChI Key: PQCKITNHLYFLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-8-methylchroman-4-amine is a chiral chroman amine derivative of significant interest in medicinal chemistry, particularly in the research and development of novel therapeutics for neurodegenerative diseases. This compound serves as a key synthetic intermediate and pharmacophore for designing potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . The chroman-4-amine core structure is recognized as a privileged scaffold in drug discovery, with research indicating its derivatives can act as promising candidates for managing Alzheimer's disease (AD) by mitigating the depletion of acetylcholine in the brain, a key hallmark of the condition . Beyond its application in neuroscience, the chroman and related coumarin structures are versatile building blocks for creating diverse pharmacologically active agents. These scaffolds are found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties . The amine functional group on the chroman ring is crucial for forming hydrogen bonds with enzyme active sites, which is a fundamental interaction for its inhibitory activity . Researchers utilize this compound in the synthesis of complex molecules, Schiff base ligands, and metal complexes to explore new chemical spaces and enhance therapeutic efficacy . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate precautions, as it may be classified as a hazardous good for transportation .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3

InChI Key

PQCKITNHLYFLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylchroman-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-8-methylchroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen vs. Alkyl Substituents : The 8-methyl group in the target compound is electron-donating, increasing the basicity of the amine compared to halogenated analogs like (R)-8-chloro-7-fluorochroman-4-amine (electron-withdrawing Cl reduces amine basicity) .

Physicochemical Properties

  • Lipophilicity : The 8-methyl group in the target compound likely enhances lipophilicity (logP) compared to 8-chloro or 8-CF₃ analogs, improving blood-brain barrier permeability .
  • Solubility : Hydrochloride salts (e.g., 8-fluorochroman-4-amine hydrochloride) exhibit higher aqueous solubility, critical for formulation .

Pharmacological Implications

  • CNS Applications : Fluorinated chroman amines are explored for serotonin receptor modulation. The 7-fluoro-8-methyl combination may optimize target engagement by balancing lipophilicity and steric bulk .
  • Metabolic Stability : Difluoro analogs (e.g., 7,8-difluorochroman-4-amine) demonstrate resistance to oxidative metabolism, suggesting that methyl groups could similarly stabilize the target compound .

Biological Activity

7-Fluoro-8-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom at position 7 and a methyl group at position 8 enhances its chemical properties, influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

The molecular structure of this compound contributes to its biological activity. The fluorine atom is known to enhance binding affinity to biological targets, improving pharmacokinetic properties such as metabolic stability and bioavailability. The compound's molecular formula is C10H10FNO, and it exhibits notable versatility in synthetic organic chemistry, allowing for the development of complex molecules from simpler precursors.

Research indicates that this compound interacts with various receptors and enzymes, modulating their activity. The specific mechanisms depend on the biological context but generally involve:

  • Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases .

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Its ability to inhibit specific enzymes involved in tumor growth has been explored, particularly in models related to breast cancer .
  • Neuroprotective Effects : Due to its chelating ability, it shows promise in protecting against oxidative stress-related neuronal damage.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameKey Differences
8-Fluoro-7-methylchroman-4-amineLacks the methyl group at position 8
7-Methylchroman-4-amineLacks the fluorine atom
6-Fluoro-8-methylchroman-4-amineFluorine at position 6 may alter biological interactions
5-Fluorochroman-4-amineDifferent substitution pattern may lead to distinct effects
8-Fluoro-4-aminomethylchromanVarying functional groups result in different reactivity

The unique combination of a fluorine atom at position 7 and a methyl group at position 8 significantly influences both its chemical reactivity and biological activity compared to similar compounds.

Case Studies

  • Anticancer Activity : A study focused on the anticancer properties of chroman derivatives demonstrated that modifications at specific positions could enhance inhibitory effects on cancer cell proliferation. In vitro assays indicated that this compound showed significant cytotoxicity against breast cancer cell lines, suggesting potential as a therapeutic agent .
  • Neuroprotective Studies : Research involving animal models of neurodegeneration highlighted that compounds similar to this compound could reduce oxidative stress markers. This suggests a protective role against conditions like Parkinson's disease due to their ability to chelate metal ions and inhibit reactive oxygen species (ROS) production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.